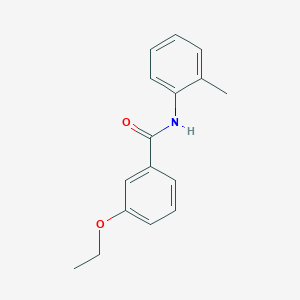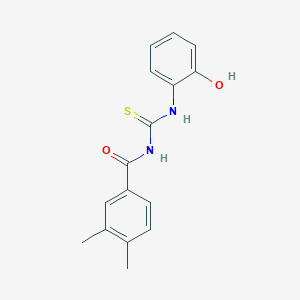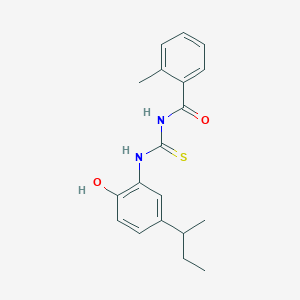![molecular formula C16H13IN2O3S B399611 METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B399611.png)
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of an iodine atom, a benzoyl group, and a carbothioyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with methyl anthranilate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate derivatives, while reduction can produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include iodine metabolism and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2-iodobenzoyl)amino]benzoate
- Methyl 2-[(2-bromobenzoyl)amino]benzoate
- Methyl 2-[(2-chlorobenzoyl)amino]benzoate
Uniqueness
METHYL 2-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of both an iodine atom and a carbothioyl group. This combination imparts distinct chemical properties, such as higher reactivity and specific binding interactions, which are not observed in similar compounds with different halogen atoms or without the carbothioyl group.
Eigenschaften
Molekularformel |
C16H13IN2O3S |
|---|---|
Molekulargewicht |
440.3g/mol |
IUPAC-Name |
methyl 2-[(2-iodobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H13IN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23) |
InChI-Schlüssel |
PTDFRIRNNZLFBX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B399528.png)
![N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B399532.png)
![N-(3-isopropoxybenzoyl)-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399533.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B399535.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B399536.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B399538.png)
![4-bromo-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B399539.png)
![3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA](/img/structure/B399540.png)
![3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA](/img/structure/B399543.png)
![N-[4-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B399546.png)


![Diethyl 5-({[(5-bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B399550.png)

